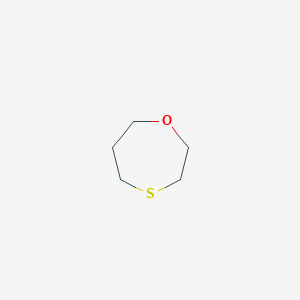

1,4-Oxathiepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Oxathiepane is a heterocyclic compound characterized by a seven-membered ring containing one oxygen atom and one sulfur atom. This compound is part of a broader class of heterocycles, which are known for their diverse chemical properties and applications. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability to this compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

1,4-Oxathiepane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide. This reaction typically requires heating to facilitate the formation of the seven-membered ring. Another method involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate. Additionally, the original preparation method from 1912 involved the reaction of iodoethyl ether with potassium sulfide in alcohol, which can also be achieved using 2-chloroethyl ether .

Analyse Chemischer Reaktionen

1,4-Oxathiepane undergoes various chemical reactions due to the presence of sulfur and oxygen atoms in its ring structure. Some of the notable reactions include:

Electrophilic Fluorination: With hydrofluoric acid, this compound can undergo electrophilic fluorination, replacing all hydrogen atoms with fluorine atoms.

Formation of Oxathianium Salts: Reaction with elemental bromine or iodine in ether forms oxathianium salts, where an extra halogen atom bonds to the sulfur atom, creating a positively charged sulfur center.

Wissenschaftliche Forschungsanwendungen

1,4-Oxathiepane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,4-Oxathiepane and its derivatives involves interactions with various molecular targets and pathways. The sulfur and oxygen atoms in the ring structure can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

1,4-Oxathiepane can be compared with other similar heterocyclic compounds, such as:

1,4-Oxathiane: A six-membered ring compound with similar reactivity but different ring strain and stability.

1,4-Dioxane: Contains two oxygen atoms in the ring, leading to different chemical properties and applications.

1,4-Thioxane: Contains a sulfur atom in place of one of the oxygen atoms, resulting in distinct reactivity patterns.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and stability characteristics that are not observed in its six-membered counterparts .

Conclusion

This compound is a versatile heterocyclic compound with significant importance in various fields of scientific research. Its unique ring structure and reactivity make it a valuable compound for studying chemical reactions, developing new materials, and exploring potential biological applications. As research continues, the full potential of this compound and its derivatives will likely be further elucidated, leading to new and exciting discoveries.

Eigenschaften

CAS-Nummer |

23640-00-8 |

|---|---|

Molekularformel |

C5H10OS |

Molekulargewicht |

118.20 g/mol |

IUPAC-Name |

1,4-oxathiepane |

InChI |

InChI=1S/C5H10OS/c1-2-6-3-5-7-4-1/h1-5H2 |

InChI-Schlüssel |

FUHYSHCCRTWZAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCSC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)

![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)